1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a pyrrole ring substituted with a 2,3-dimethylphenyl group and an aldehyde functional group at the 3-position
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .
Mode of Action
Dexmedetomidine interacts with its target, the α2-adrenoceptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. Dexmedetomidine is highly selective for α2-receptors, with an α2:α1 ratio of 1620:1 . Its activation of central pre- and postsynaptic α2-receptors in the locus coeruleus induces a state of unconsciousness similar to natural sleep .
Biochemical Pathways
The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This, in turn, inhibits the release of various neurotransmitters, leading to sedative and analgesic effects . The exact biochemical pathways affected by dexmedetomidine and their downstream effects are still under investigation.
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged, with metabolites being excreted renally (95%) and fecally (4%) . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output significantly impact dexmedetomidine’s pharmacokinetics .
Result of Action
The activation of α2-adrenoceptors by dexmedetomidine results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal depression of respiratory function . Hemodynamic effects, which include transient hypertension, bradycardia, and hypotension, result from the drug’s peripheral vasoconstrictive and sympatholytic properties .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body size, hepatic function, plasma albumin levels, and cardiac output
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and an appropriate aldehyde precursor.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrrole ring. This can be achieved through a variety of methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.
Aldehyde Formation: The final step involves the introduction of the aldehyde group at the 3-position of the pyrrole ring. This can be accomplished through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents.
Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)pyrrolidine: This compound contains a pyrrolidine ring instead of a pyrrole ring and lacks the aldehyde group, leading to different chemical properties and applications.
1-(2,3-Dimethylphenyl)ethanone:
2,3-Dimethylphenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive and useful in the production of polyurethanes and other polymers.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFBWGPOOCWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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